molecular formula C13H16O4S B13981820 (3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate CAS No. 64646-10-2

(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate

Cat. No.: B13981820
CAS No.: 64646-10-2
M. Wt: 268.33 g/mol
InChI Key: STRFEPSTRRMJEI-UHFFFAOYSA-N
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Description

(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate is an organic compound that features a cyclopentanone ring attached to a methyl group, which is further linked to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-oxocyclopentylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Oxocyclopentylmethanol+4-Methylbenzenesulfonyl chlorideBase(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate+HCl\text{3-Oxocyclopentylmethanol} + \text{4-Methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3-Oxocyclopentylmethanol+4-Methylbenzenesulfonyl chlorideBase​(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfonic acids or other oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonate derivatives.

Scientific Research Applications

(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in redox reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-methylbenzenesulfonate
  • 4-Methylbenzenesulfonic acid
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a cyclopentanone ring and a sulfonate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler sulfonate compounds.

Properties

CAS No.

64646-10-2

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

(3-oxocyclopentyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-10-2-6-13(7-3-10)18(15,16)17-9-11-4-5-12(14)8-11/h2-3,6-7,11H,4-5,8-9H2,1H3

InChI Key

STRFEPSTRRMJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)C2

Origin of Product

United States

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